molecular formula C10H27N4Na2O16P B560360 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate CAS No. 20813-76-7

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

Cat. No.: B560360
CAS No.: 20813-76-7
M. Wt: 536.3
InChI Key: QKWLBOYKTJDMLH-NAGQJCCQSA-L
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Mechanism of Action

Target of Action

The primary target of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP). GMP is essential for DNA, RNA, and glycoprotein synthesis .

Mode of Action

5’-Inosinic acid, sodium salt, hydrate (1:2:8) acts as a substrate for IMPDH . It is converted by IMPDH in a NAD±dependent reaction to xanthosine monophosphate . This conversion is a rate-limiting step in the generation of guanosine monophosphate .

Biochemical Pathways

The compound plays a significant role in the purine nucleotide biosynthesis pathway . It is involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP). GMP is a necessary component for the synthesis of DNA, RNA, and glycoproteins .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) results in the production of xanthosine monophosphate, a precursor to guanosine monophosphate . This is crucial for the synthesis of DNA, RNA, and glycoproteins, thereby playing a vital role in cellular function and replication .

Action Environment

The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is influenced by the presence of the enzyme IMPDH and the coenzyme NAD+ . The compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Chemical Reactions Analysis

Types of Reactions

Disodium 5’-inosinate octahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include inosine monophosphate, inosine, and various substituted derivatives of inosinic acid .

Scientific Research Applications

Disodium 5’-inosinate octahydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 5’-inosinate octahydrate is unique due to its specific role in enhancing the umami taste when used with monosodium glutamate. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLBOYKTJDMLH-NAGQJCCQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27N4Na2O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20813-76-7
Record name Disodium 5'-inosinate octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020813767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISODIUM 5'-INOSINATE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30I0YM7F4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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